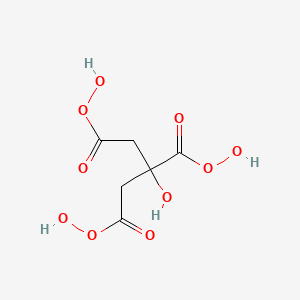
1,2,3-Propanetricarboperoxoic acid, 2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Propanetricarboperoxoic acid, 2-hydroxy- is a chemical compound with a complex structure that includes multiple functional groups. This compound is known for its unique properties and potential applications in various scientific fields. It is a derivative of propanetricarboxylic acid, with additional peroxo groups that contribute to its reactivity.
Méthodes De Préparation
The synthesis of 1,2,3-Propanetricarboperoxoic acid, 2-hydroxy- typically involves the oxidation of 1,2,3-Propanetricarboxylic acid derivatives. The reaction conditions often require the use of strong oxidizing agents such as hydrogen peroxide or peracids. Industrial production methods may involve multi-step processes to ensure the purity and yield of the final product. The reaction conditions, including temperature, pH, and solvent choice, are critical to achieving the desired product.
Analyse Des Réactions Chimiques
1,2,3-Propanetricarboperoxoic acid, 2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of peroxo groups.
Reduction: It can be reduced to form simpler carboxylic acids.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers. Common reagents used in these reactions include hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3-Propanetricarboperoxoic acid, 2-hydroxy- has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3-Propanetricarboperoxoic acid, 2-hydroxy- involves the transfer of oxygen atoms from the peroxo groups to substrates. This process can lead to the oxidation of various organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Comparaison Avec Des Composés Similaires
1,2,3-Propanetricarboperoxoic acid, 2-hydroxy- can be compared with other similar compounds such as:
Citric acid: A tricarboxylic acid with similar structural features but lacking peroxo groups.
Tricarballylic acid: Another tricarboxylic acid with different reactivity.
Peracetic acid: A peroxo compound with different functional groups and applications
Propriétés
Numéro CAS |
127542-88-5 |
|---|---|
Formule moléculaire |
C6H8O10 |
Poids moléculaire |
240.12 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboperoxoic acid |
InChI |
InChI=1S/C6H8O10/c7-3(14-11)1-6(10,5(9)16-13)2-4(8)15-12/h10-13H,1-2H2 |
Clé InChI |
VGBKDMBHXYUKRX-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)OO)C(CC(=O)OO)(C(=O)OO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)

![4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate](/img/structure/B14273376.png)
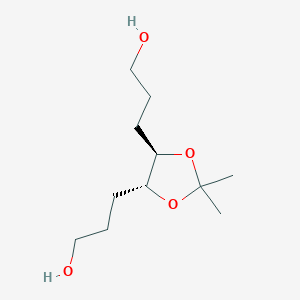

![(E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene](/img/structure/B14273391.png)

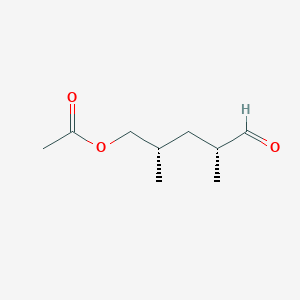
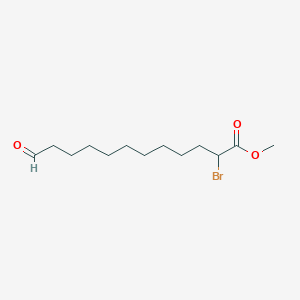
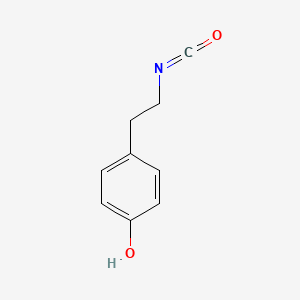
![2(3H)-Furanone, 3-cyclohexylidene-5-[4-(1-oxopropoxy)phenyl]-](/img/structure/B14273430.png)

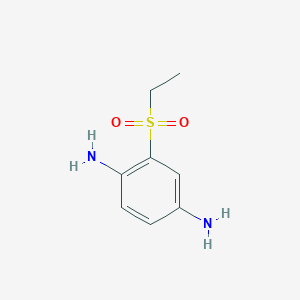
![[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol](/img/structure/B14273456.png)
